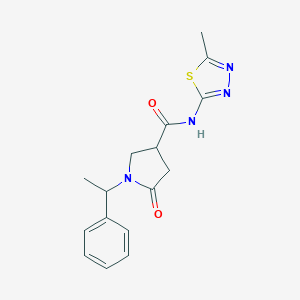![molecular formula C18H19NO6 B270929 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as MOF-7, is a metal-organic framework that has gained attention in recent years due to its potential applications in various fields. MOF-7 is a porous material that can be synthesized using a variety of methods and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate depends on its specific application. In gas storage and separation, this compound works by adsorbing gases onto its porous structure. In catalysis, this compound works by providing a highly active and stable environment for catalytic reactions to occur. In drug delivery, this compound works by encapsulating drugs and releasing them in a controlled manner. In sensing, this compound works by binding to specific analytes and producing a measurable signal.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used for its material properties. However, some studies have suggested that this compound may have low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its high surface area, tunable pore size, and unique material properties. However, the limitations of using this compound include its sensitivity to moisture and its potential for degradation over time.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, including:
1. Developing new synthesis methods to improve the reproducibility and scalability of this compound production.
2. Studying the biochemical and physiological effects of this compound to determine its potential for biomedical applications.
3. Exploring the use of this compound in energy storage and conversion applications, such as batteries and fuel cells.
4. Investigating the use of this compound in environmental applications, such as water purification and air filtration.
5. Developing new functionalized this compound materials for specific applications, such as drug delivery and sensing.
In conclusion, this compound is a promising material with unique properties and potential applications in various fields. Further research is needed to fully understand its capabilities and limitations, but the current findings suggest that it has significant potential for use in a wide range of applications.
Synthesemethoden
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be synthesized using a variety of methods, including solvothermal synthesis, hydrothermal synthesis, and microwave-assisted synthesis. The most commonly used method is solvothermal synthesis, which involves mixing the metal ion precursor with the organic ligand in a solvent and heating the mixture at high temperature and pressure. This method has been found to be the most efficient and reproducible for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied extensively for its potential applications in various fields, including gas storage and separation, catalysis, drug delivery, and sensing. In gas storage and separation, this compound has been found to have high selectivity and capacity for gases such as CO2, H2, and CH4. In catalysis, this compound has been found to have high catalytic activity for various reactions, including oxidation and hydrogenation. In drug delivery, this compound has been studied for its ability to encapsulate drugs and release them in a controlled manner. In sensing, this compound has been found to have high sensitivity and selectivity for various analytes, including gases and biomolecules.
Eigenschaften
Molekularformel |
C18H19NO6 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C18H19NO6/c1-23-12-5-3-2-4-11(12)19-14(20)8-24-17(21)15-9-6-10-13(7-9)25-18(22)16(10)15/h2-5,9-10,13,15-16H,6-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
CHRPYWHMAGFTPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Löslichkeit |
51.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270854.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
